N-(4-(benzyloxy)phenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
Molecular Formula |
C26H23N3O4 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H23N3O4/c1-32-23-9-5-8-20(16-23)24-14-15-26(31)29(28-24)17-25(30)27-21-10-12-22(13-11-21)33-18-19-6-3-2-4-7-19/h2-16H,17-18H2,1H3,(H,27,30) |
InChI Key |
RANVQRJFFLQPTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyloxy)phenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzyloxyphenyl intermediate, followed by the introduction of the pyridazinone moiety. The final step involves the formation of the acetamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzyloxy)phenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxopyridazinone moiety can be reduced to form hydroxypyridazinone derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield benzyloxybenzaldehyde, while reduction of the oxopyridazinone moiety may produce hydroxypyridazinone derivatives.
Scientific Research Applications
Inhibition of Monoamine Oxidase B
Recent studies have highlighted the compound's potential as a monoamine oxidase B (MAO-B) inhibitor, which is significant for the treatment of Parkinson's disease. MAO-B is an enzyme that breaks down dopamine in the brain; thus, inhibiting it can help alleviate symptoms associated with dopamine deficiency. In one study, derivatives similar to this compound exhibited potent MAO-B inhibitory activity with an IC50 value as low as 0.009 µM . The structure-activity relationship (SAR) indicated that the presence of specific substituents influenced the potency of inhibition, with para substitutions being more favorable than ortho or meta .
Potential Anti-inflammatory Effects
The compound's structural features suggest it may also possess anti-inflammatory properties. Compounds containing benzyloxy and methoxy groups have been linked to modulation of inflammatory pathways, potentially through interactions with peroxisome proliferator-activated receptors (PPARs) . These receptors play critical roles in regulating inflammation and metabolism.
Synthesis and Derivative Studies
The synthesis of N-(4-(benzyloxy)phenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves multi-step organic reactions typically starting from readily available precursors. For example, related compounds have been synthesized using methods that include coupling reactions and cyclization steps that form the pyridazine ring .
Case Study: MAO-B Inhibition
A detailed investigation into the MAO-B inhibitory activity was conducted using both in vitro and in vivo models. The results demonstrated that compounds structurally related to this compound significantly improved motor function in MPTP-treated mice, correlating with their MAO-B inhibitory activity .
Case Study: Anti-cholinesterase Activity
Another study evaluated the anti-cholinesterase activity of related compounds containing similar structural motifs. The findings indicated that certain derivatives exhibited strong inhibition against butyrylcholinesterase (BChE), which is relevant for cognitive function in neurodegenerative conditions like Alzheimer's disease . The kinetic studies suggested mixed inhibition mechanisms, indicating potential therapeutic applications for cognitive enhancement.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(4-(benzyloxy)phenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The benzyloxy and methoxy groups may facilitate binding to enzymes or receptors, while the pyridazinone moiety may play a role in modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Pyridazinone-Acetamide Derivatives
The target compound shares its core pyridazinone-acetamide scaffold with several analogs, differing primarily in substituents on the phenyl and pyridazinone rings. Key structural analogs include:
Table 1: Structural Comparison of Pyridazinone-Acetamide Derivatives
*Estimated based on structural analogs.
Impact of Substituents on Physicochemical Properties
- Benzyloxy vs. Methoxy/Methylthio Groups : The 4-benzyloxy substituent in the target compound increases lipophilicity compared to analogs with smaller groups (e.g., 4-methoxy or 4-methylthio in compound 8c) . This may enhance membrane permeability but reduce aqueous solubility.
- Pyridazinone Substitutions: The 3-methoxyphenyl group on the pyridazinone core distinguishes the target compound from analogs with furan (e.g., ) or fluorophenyl-piperazine substituents (e.g., ). Electron-donating groups like methoxy may stabilize the pyridazinone ring and influence hydrogen-bonding interactions with biological targets.
- Acetamide Linker Modifications: While the acetamide linker is conserved across analogs, the nature of the aryl group (e.g., benzyloxy vs.
Pharmacological Implications
Although direct activity data for the target compound are unavailable, insights can be drawn from related structures:
- Antipyrine-Pyridazinone Hybrids (e.g., 6c): Demonstrated anti-inflammatory and kinase inhibitory activities, attributed to the pyridazinone core’s ability to chelate metal ions and the antipyrine moiety’s COX-2 inhibition .
- Methylthio-Substituted Analogs (e.g., 8c) : Increased hydrophobicity may improve blood-brain barrier penetration, making them candidates for CNS-targeted therapies .
Biological Activity
N-(4-(benzyloxy)phenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Structure and Synthesis
The compound features a complex structure that includes a benzyloxy group and a pyridazinone moiety, which are known to influence its biological properties. The synthesis typically involves multi-step reactions, often utilizing intermediates that facilitate the formation of the final product through coupling reactions.
Synthetic Route
- Preparation of Intermediates : The benzyloxy and methoxyphenyl groups are synthesized separately.
- Coupling Reaction : The intermediates are coupled using oxalyl chloride in solvents like dichloromethane, often with catalysts such as triethylamine to enhance yields.
- Purification : The final product is purified via recrystallization or chromatography.
Biological Activity
The biological activity of this compound has been evaluated through various in vitro assays.
Anticancer Activity
In studies evaluating anticancer properties, the compound demonstrated selective cytotoxicity against different cancer cell lines:
- Cell Lines Tested : MCF-7 (breast), SiHa (cervical), PC-3 (prostate).
- IC50 Values :
The mechanism by which this compound exerts its effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The structural components, particularly the benzyloxy and methoxy groups, enhance binding affinity to these targets, potentially leading to inhibition of tumor growth or modulation of signaling pathways associated with cancer progression .
Case Studies
Several studies have highlighted the pharmacological potential of related compounds with similar structural motifs:
- Tubulin Polymerization Inhibition : Compounds with similar structures have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division .
- Antimicrobial Activity : Related phenoxyacetamides have been tested for antimicrobial properties against various bacterial strains, demonstrating moderate activity compared to standard antibiotics .
- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties, suggesting broader therapeutic applications beyond oncology .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| Anticancer | SiHa | 3.60 ± 0.45 | Selective |
| PC-3 | 2.97 ± 0.88 | Selective | |
| HEK-293T | >50 | Non-cytotoxic | |
| Antimicrobial | Various | Moderate | Compared to Gentamicin |
| Anti-inflammatory | Various | Moderate | Not specified |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-(benzyloxy)phenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves:
- Pyridazinone core formation : React hydrazine with carbonyl precursors under reflux (ethanol, 80°C) to form the pyridazinone ring .
- Alkylation/Acetylation : Introduce substituents using ethyl halides or acetic anhydride in dimethylformamide (DMF) with triethylamine as a base (room temperature, 24h) .
- Final coupling : Condensation of intermediates via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane .
- Optimization : Monitor reactions with TLC/HPLC; purity via column chromatography (silica gel, ethyl acetate/hexane). Adjust solvent polarity and catalyst concentration to improve yields (e.g., HCl catalysis in ethanol for cyclization steps) .
Q. How should researchers characterize the molecular structure and validate purity?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyloxy protons at δ 4.9–5.1 ppm; pyridazinone carbonyl at δ 165–170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected ~460–480 Da) .
- HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
Q. What preliminary biological assays are suitable for screening this compound’s activity?
- In vitro screens :
- Enzyme inhibition : Test against kinases (e.g., CDKs) or PDE4 using fluorescence-based assays (IC50 determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Anti-inflammatory activity : Measure TNF-α suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., kinases)?
- Methods :
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., CDK2) to identify binding motifs .
- Molecular docking : Use software (AutoDock Vina) to model interactions, focusing on hydrogen bonds with pyridazinone carbonyl and methoxyphenyl groups .
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD values) for target validation .
Q. How can synthetic scalability and batch reproducibility challenges be addressed?
- Key considerations :
- Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for large-scale reactions .
- Catalyst recycling : Use immobilized catalysts (e.g., polymer-supported EDC) to reduce costs .
- Process analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates .
Q. How should conflicting bioactivity data across assays be resolved?
- Troubleshooting steps :
- Assay validation : Cross-check with orthogonal methods (e.g., SPR vs. enzymatic assays) to rule out false positives .
- Metabolic stability : Test compound stability in liver microsomes; instability may explain variable IC50 values .
- Off-target profiling : Use kinase profiling panels (e.g., Eurofins) to identify non-specific interactions .
Q. What strategies are recommended for in vivo pharmacokinetic studies?
- Protocol design :
- ADME profiling : Conduct in rats (IV/PO administration) with LC-MS/MS quantification (plasma/tissue samples) .
- Metabolite ID : Use UPLC-QTOF to detect Phase I/II metabolites (e.g., demethylation or glucuronidation) .
- BBB penetration : Assess brain-plasma ratio in murine models if targeting CNS pathways .
Q. How can computational modeling guide derivative design to enhance potency?
- Approaches :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
